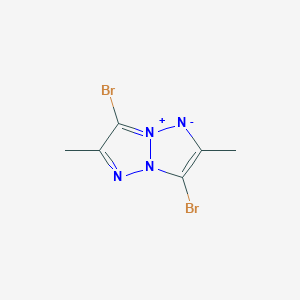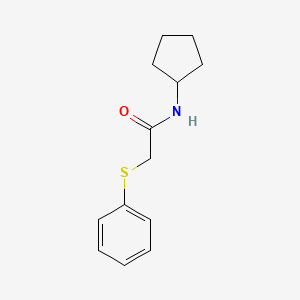
N-cyclopentyl-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(phenylthio)acetamide, also known as CPPT, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. CPPT belongs to the class of thioacetamide derivatives and is a potent inhibitor of histone deacetylase (HDAC) enzymes.
作用機序
N-cyclopentyl-2-(phenylthio)acetamide functions as an HDAC inhibitor, meaning that it blocks the activity of HDAC enzymes. HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, N-cyclopentyl-2-(phenylthio)acetamide can increase the acetylation of histone proteins, leading to the activation of gene transcription. This can result in a wide range of biological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(phenylthio)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-cyclopentyl-2-(phenylthio)acetamide can induce cell cycle arrest and apoptosis by activating the p53 pathway. N-cyclopentyl-2-(phenylthio)acetamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal models of Alzheimer's disease, N-cyclopentyl-2-(phenylthio)acetamide has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing the production of beta-amyloid plaques. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(phenylthio)acetamide in lab experiments is its potent HDAC inhibitory activity, which can lead to a wide range of biological effects. N-cyclopentyl-2-(phenylthio)acetamide is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using N-cyclopentyl-2-(phenylthio)acetamide is its potential toxicity, particularly at high concentrations. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-(phenylthio)acetamide. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. N-cyclopentyl-2-(phenylthio)acetamide has also been shown to have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the safety and efficacy of N-cyclopentyl-2-(phenylthio)acetamide in humans, particularly in clinical trials.
合成法
The synthesis of N-cyclopentyl-2-(phenylthio)acetamide involves the reaction of cyclopentylamine with chloroacetyl chloride to form N-cyclopentyl chloroacetamide. The resulting compound is then reacted with phenylthiol in the presence of a base to form N-cyclopentyl-2-(phenylthio)acetamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-cyclopentyl-2-(phenylthio)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer properties and can induce cell cycle arrest and apoptosis in cancer cells. N-cyclopentyl-2-(phenylthio)acetamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N-cyclopentyl-2-(phenylthio)acetamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-cyclopentyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-6-4-5-7-11)10-16-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFUAKAKYWWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

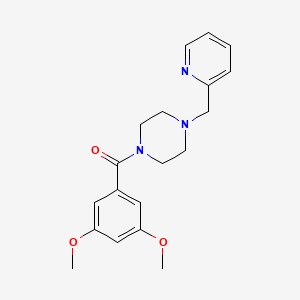
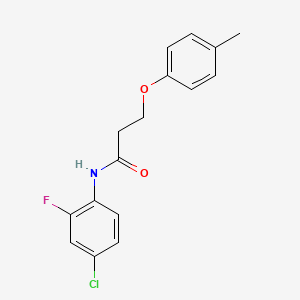
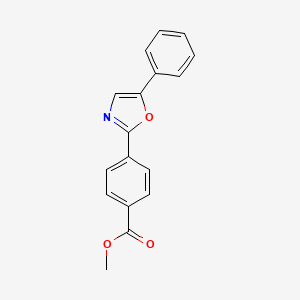
![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
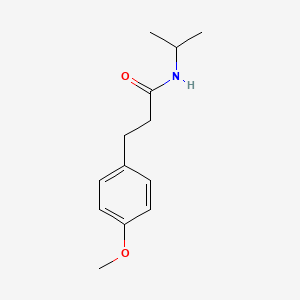
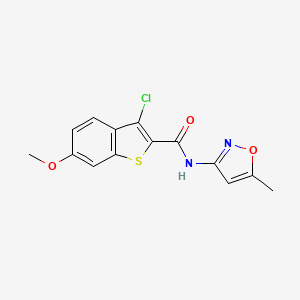
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
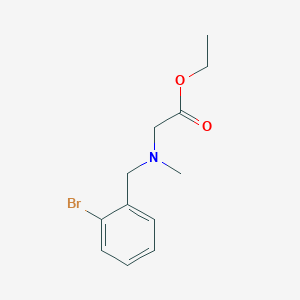
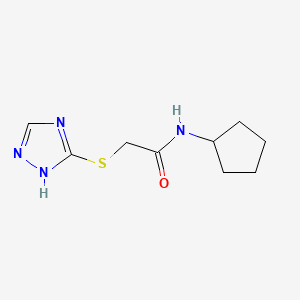
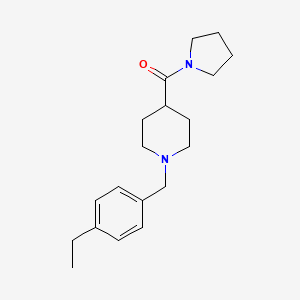
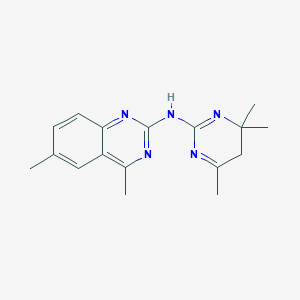
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
